(2R)-2-amino-4-(1H-imidazol-4-yl)butanoic acid
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Overview
Description
L-Homohistidine is a homologue of histidine, an essential amino acid. It has been identified as a potential mechanism for the treatment of pancreatic cancer due to its inhibitory potency against polypeptides such as insulin and amylin, which are crucial for pancreatic cell function . The compound is synthesized from histidine and has a molecular formula of C7H11N3O2 with a molecular weight of 169.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Homohistidine is synthesized from histidine through a series of chemical reactions. One common method involves the use of histidine as a starting material, which undergoes a series of reactions including protection, alkylation, and deprotection steps to yield L-Homohistidine .
Industrial Production Methods: The industrial production of L-Homohistidine typically involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. Techniques such as slow solvent evaporation are employed to grow high-quality crystalline materials .
Chemical Reactions Analysis
Types of Reactions: L-Homohistidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can yield various substituted imidazole compounds .
Scientific Research Applications
L-Homohistidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Homohistidine involves its interaction with polypeptides such as insulin and amylin, inhibiting their function. This inhibition is crucial for the treatment of pancreatic cancer as it prevents cell proliferation and blocks glucose uptake . The compound’s molecular targets include various enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Histidine: An essential amino acid with similar structural features but different biological functions.
(+/-)-Homohistidine: A racemic mixture of homohistidine with similar chemical properties.
Uniqueness: L-Homohistidine is unique due to its specific inhibitory potency against polypeptides involved in pancreatic cell function, making it a promising candidate for cancer treatment . Its electronic properties also make it suitable for applications in molecular devices and logic gates .
Biological Activity
(2R)-2-amino-4-(1H-imidazol-4-yl)butanoic acid, commonly referred to as an imidazole-containing amino acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an imidazole ring that contributes to its pharmacological properties.
The biological activity of this compound is primarily associated with its role as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The imidazole moiety is known to interact with various receptors and enzymes, influencing pathways related to pain modulation, neuroprotection, and inflammation.
- Glycine Transport Inhibition : This compound has been shown to inhibit glycine transporters, particularly GlyT2, which plays a crucial role in regulating glycine levels in synaptic clefts. By inhibiting GlyT2, this compound enhances glycinergic transmission, which is beneficial in conditions characterized by neuropathic pain and hyperalgesia .
- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties by reducing excitotoxicity associated with excessive glutamate release. This action is particularly relevant in neurodegenerative diseases where excitotoxicity contributes to neuronal loss .
- Anti-inflammatory Properties : The compound also demonstrates anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines and mediators. This mechanism may be beneficial in treating inflammatory disorders .
Pharmacological Profiles
The pharmacological profiles of this compound can be summarized in the following table:
Case Study 1: Neuropathic Pain Model
In a study examining neuropathic pain, this compound was administered to rodents with induced nerve injury. The results indicated a significant reduction in mechanical allodynia and thermal hyperalgesia compared to control groups. The compound's ability to enhance glycinergic signaling was identified as a key factor in its analgesic effect .
Case Study 2: Neurodegenerative Disease
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals. The findings suggest that modulation of excitatory neurotransmission may play a role in mitigating neurodegeneration .
Research Findings
Recent research highlights the potential of this compound as a lead compound for drug development targeting CNS disorders. Its dual action as both a glycine transporter inhibitor and a neuroprotective agent positions it favorably for further exploration in clinical settings.
Properties
CAS No. |
58501-48-7 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R)-2-amino-4-(1H-imidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
MSECZMWQBBVGEN-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(NC=N1)CC[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CCC(C(=O)O)N |
Origin of Product |
United States |
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